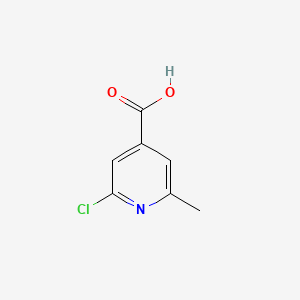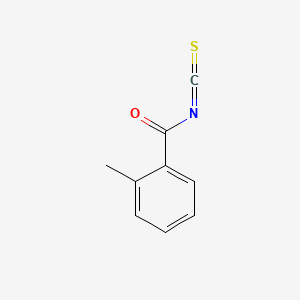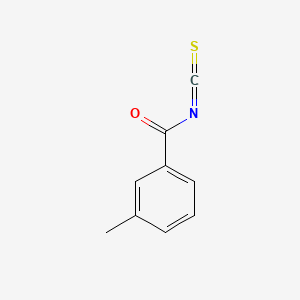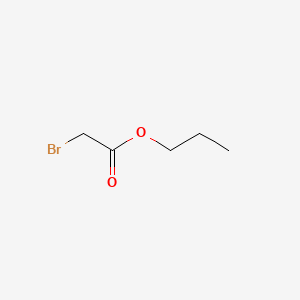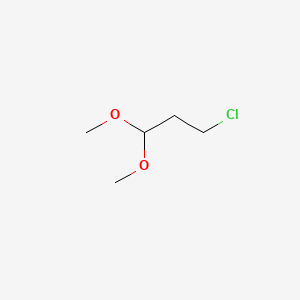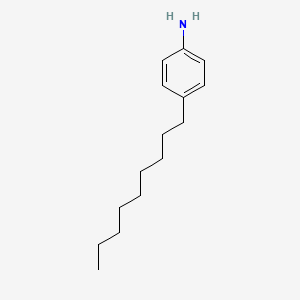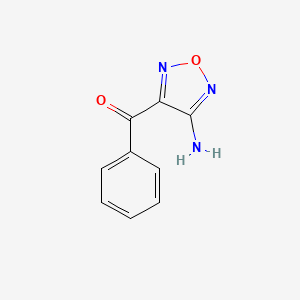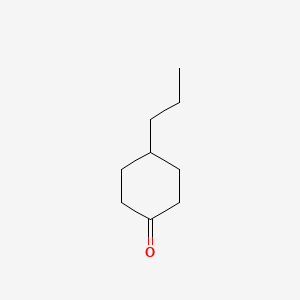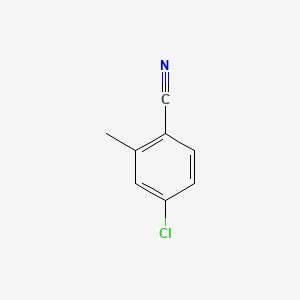
(5-Methyl-1,2,3-thiadiazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-1,2,3-thiadiazol-4-yl)methanol, also known as 5-methyl-1,3-dithiol-2-thione, is an organic compound used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is a colorless liquid with a faint odor and a melting point of -7.2°C. It is soluble in water, alcohol, and ether, and is stable under normal conditions. In the past few decades, 5-methyl-1,3-dithiol-2-thione has become increasingly popular due to its wide range of applications and its relatively low cost of synthesis.
Wissenschaftliche Forschungsanwendungen
Potenzielle Pestizid-Anwendung
Thiadiazol-Derivate sollen potenzielle Pestizideigenschaften besitzen. Die einfache heterocyclische Verbindung 5-Amino-3-methyl-1,2,4-thiadiazol, die eine ähnliche Struktur wie (5-Methyl-1,2,3-thiadiazol-4-yl)methanol aufweist, wurde erstmals 1954 berichtet und findet seitdem Verwendung als potenzielles Pestizid .
Medizinische Enzyminhibitoren
Diese Verbindungen sind auch Bestandteile von medizinisch wichtigen Enzyminhibitoren. Ihr strukturelles Grundgerüst ermöglicht die Interaktion mit verschiedenen Enzymen, wodurch deren Aktivität möglicherweise gehemmt wird, was für die Behandlung verschiedener Krankheiten entscheidend ist .
Komponenten von Azofarbstoffen
Thiadiazole werden bei der Synthese von Azofarbstoffen verwendet. Azofarbstoffe sind eine Klasse von Farbstoffen mit leuchtenden Farben und werden in verschiedenen Industrien eingesetzt, darunter die Textilindustrie .
Antibiotika-Synthese
Insbesondere wurden Thiadiazole bei der Synthese von Cephalosporin-Antibiotika eingesetzt, was darauf hindeutet, dass this compound aufgrund seiner strukturellen Ähnlichkeit möglicherweise bei der Antibiotikasynthese eingesetzt werden könnte .
Antimikrobielle Wirkstoffe
Neue Serien von 1,3,4-Thiadiazol-Derivaten wurden synthetisiert und als antimikrobielle Wirkstoffe bewertet. Dies deutet darauf hin, dass this compound auch auf seine antimikrobiellen Eigenschaften untersucht werden könnte .
Antitumoraktivität
Einige Thiadiazol-Derivate haben eine Antitumoraktivität gegen bestimmte Krebszelllinien wie die MCF-7-Brustkrebszelllinie gezeigt. Dies eröffnet Forschungs-möglichkeiten für this compound in der Onkologie .
Funktionalisierungsstudien
Studien zur Funktionalisierung von Thiadiazol-Verbindungen haben Produkte mit verschiedenen Anwendungen hervorgebracht. Dies zeigt, dass this compound funktionalisiert werden könnte, um neue Verbindungen mit potenziellen Anwendungen zu erzeugen .
Wirkmechanismus
Target of Action
The primary targets of (5-Methyl-1,2,3-thiadiazol-4-yl)methanol are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
For instance, a derivative of 1,2,3-thiadiazole was found to undergo bromination with N-bromosuccinimide under conditions of radical initiation
Pharmacokinetics
The compound’s molecular weight is 130.17 , which may influence its bioavailability
Biochemische Analyse
Biochemical Properties
(5-Methyl-1,2,3-thiadiazol-4-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, thereby influencing the overall biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can modulate the expression of genes related to the p53 signaling pathway, which is crucial for cell cycle regulation and apoptosis . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and modifying their binding affinity to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular morphology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lactate, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and accumulation in specific tissues . The compound’s distribution is influenced by its affinity for binding proteins, which can affect its localization and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to specific cellular compartments through post-translational modifications, such as phosphorylation, which direct it to organelles like the nucleus or endoplasmic reticulum .
Eigenschaften
IUPAC Name |
(5-methylthiadiazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-4(2-7)5-6-8-3/h7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPMQFHVTVJEEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NS1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


